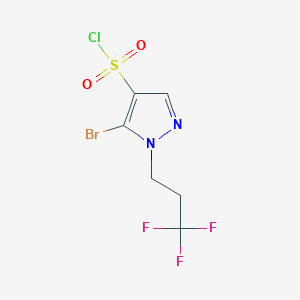

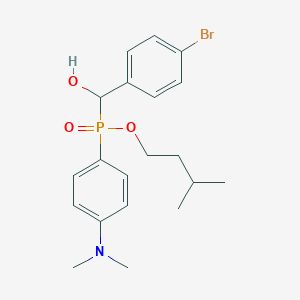

![molecular formula C17H11N3O4S B2991848 N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1207009-08-2](/img/structure/B2991848.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzo[c][1,2,5]thiadiazole and chromene . Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . Chromenes are a class of organic compounds with a wide range of biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like cyanation or other types of substitution reactions . The exact synthesis process for this specific compound is not available in the literature I have access to.Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis and Structural Analysis

A study by Myannik et al. (2018) detailed the synthesis of novel organic ligands, including derivatives similar to the specified compound, and their copper(II), cobalt(II), and nickel(II) complexes. These complexes were characterized using various spectroscopic methods and single-crystal X-ray diffraction, showing potential for electrochemical applications due to their unique structural and electronic features Myannik et al., 2018.

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, demonstrating their ability to act as chemosensors for cyanide anions through Michael addition reaction and fluorescence turn-on response, highlighting their utility in environmental monitoring and safety Wang et al., 2015.

Adenosine Receptor Ligands

Cagide et al. (2015) explored chromone–thiazole hybrids as potential ligands for human adenosine receptors, indicating a methodological advancement in the synthesis of pharmacologically important heterocycles. The structural establishment of these compounds leveraged NMR, MS spectroscopy, and X-ray crystallography, offering insights into ligand-receptor interactions Cagide et al., 2015.

Antitumor and Antioxidant Agents

Hamama et al. (2013) reported the annulation of 2-amino-1,3,4-thiadiazole with α,β-unsaturated carbonyl compounds to afford derivatives with potential antitumor and antioxidant properties. This research expands the therapeutic applications of such compounds in cancer treatment Hamama et al., 2013.

Tumor-associated Carbonic Anhydrase Inhibitors

Bozdağ et al. (2017) synthesized a series of compounds including 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide derivatives, identifying them as selective inhibitors of tumor-associated hCA IX and XII isoforms. This highlights the potential of such compounds in targeted cancer therapy Bozdağ et al., 2017.

Anticancer Activity Evaluation

Tiwari et al. (2017) synthesized a series of compounds featuring a thiadiazole scaffold and benzamide groups, evaluated for their anticancer activity against various human cancer cell lines. The study emphasized the promising therapeutic potential of these compounds in cancer treatment Tiwari et al., 2017.

Zukünftige Richtungen

Compounds with similar structures have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . This suggests that “N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” could also have potential applications in these areas.

Wirkmechanismus

Target of Action

Compounds with the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

It is known that electron donor–acceptor (d–a) systems based on the btz motif have been used as potential visible-light organophotocatalysts . The mode of action of these compounds typically involves the transfer of electrons between the donor and acceptor groups, which can trigger various chemical reactions.

Biochemical Pathways

Compounds with the btz motif have been used in photocatalytic applications, suggesting that they may influence photochemical reactions and related biochemical pathways .

Result of Action

Given its potential use as a photocatalyst, it may influence various photochemical reactions at the molecular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, light exposure could potentially enhance the compound’s photocatalytic activity

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S/c1-23-13-7-2-4-9-8-10(17(22)24-15(9)13)16(21)18-11-5-3-6-12-14(11)20-25-19-12/h2-8H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNQWTVLCIDKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

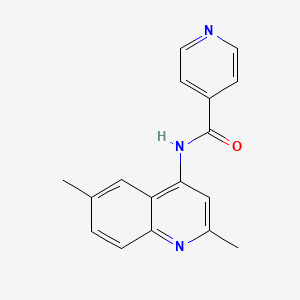

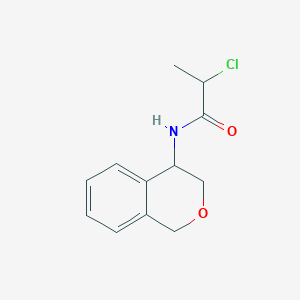

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991765.png)

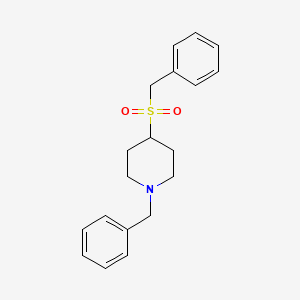

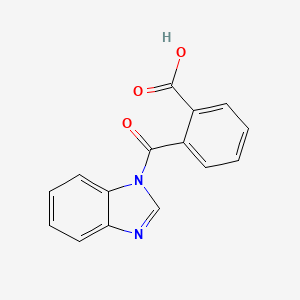

![(1R,2S,4S)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2991771.png)

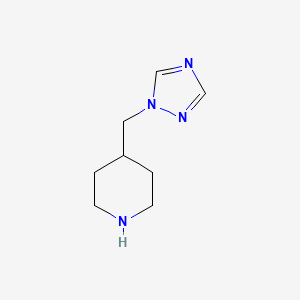

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)

![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2991783.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)

![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)